tert-Butyl 6-bromo-2-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a tetrahydroquinoline core. The carboxylate group further adds to its chemical diversity, making it a compound of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different substituents.
Scientific Research Applications
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The overall mechanism may involve modulation of enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-bromo-2-(trifluoromethyl)pyridin-3-ylcarbamate: Similar in structure but with a pyridine ring instead of a quinoline ring.
Tert-butyl 6-bromo-2-(trifluoromethyl)indole-3-carboxylate: Contains an indole ring, offering different biological activities.
Uniqueness
Tert-butyl 6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its tetrahydroquinoline core, which provides a distinct set of chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C15H17BrF3NO2 |
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Molecular Weight |
380.20 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H17BrF3NO2/c1-14(2,3)22-13(21)20-11-6-5-10(16)8-9(11)4-7-12(20)15(17,18)19/h5-6,8,12H,4,7H2,1-3H3 |
InChI Key |
SKNPFTPMKGRAEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=C1C=CC(=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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